molecular formula C12H12FNO B1326759 5-fluoro-1-propyl-1H-indole-3-carbaldehyde CAS No. 944465-16-1

5-fluoro-1-propyl-1H-indole-3-carbaldehyde

Cat. No.: B1326759
CAS No.: 944465-16-1
M. Wt: 205.23 g/mol
InChI Key: ZIBVJAGZPUVTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-propyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. The molecular formula of this compound is C12H12FNO, and its molecular weight is 205.23 g/mol .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-propyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the aryl hydrocarbon receptor in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors, such as the aryl hydrocarbon receptor, and modulate their activity . Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways, leading to changes in cellular function. For instance, this compound can inhibit protein kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of certain signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and its ability to reach target sites within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-propyl-1H-indole-3-carbaldehyde is unique due to the combination of the fluorine atom, propyl group, and aldehyde group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-1-propylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBVJAGZPUVTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649293
Record name 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944465-16-1
Record name 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.